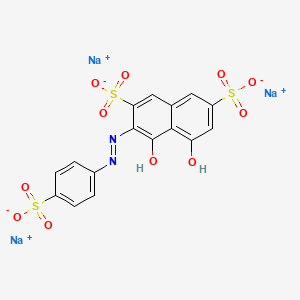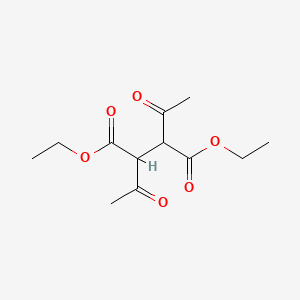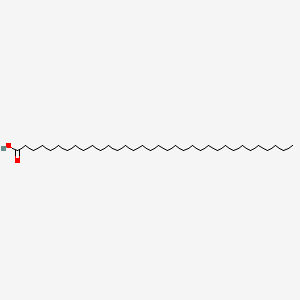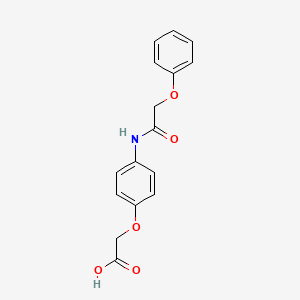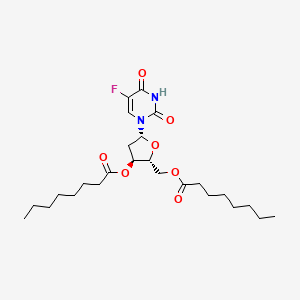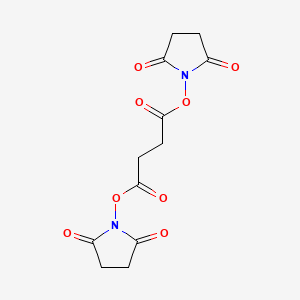
Bis(2,5-dioxopyrrolidin-1-yl) succinate
Overview
Description
Bis(2,5-dioxopyrrolidin-1-yl) succinate: is a chemical compound with the molecular formula C12H12N2O8. It is commonly used as a crosslinking agent in various biochemical applications, particularly in the study of protein-protein interactions. The compound is known for its ability to form stable amide bonds with primary amines, making it a valuable tool in bioconjugation and molecular biology research.
Mechanism of Action
Target of Action
Bis(2,5-dioxopyrrolidin-1-yl) succinate, also known as Disuccinimidyl succinate, primarily targets proteins . More specifically, it targets the lysine residues in proteins .
Mode of Action
This compound is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It possesses two N-hydroxysuccinimide (NHS) esters for targeting lysine residues . The compound forms peptide bonds with the lysine residues in a single step . This interaction results in the cross-linking of proteins, which can lead to changes in their structure and function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein-protein interaction (PPI) pathway . By cross-linking proteins, the compound can influence the formation and stability of protein complexes, thereby affecting the downstream effects of these complexes .
Result of Action
The cross-linking of proteins by this compound can result in changes in the structure and function of the proteins . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of the changes induced.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity may be affected by factors such as pH and temperature. Additionally, the presence of other molecules that can react with the compound could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Bis(2,5-dioxopyrrolidin-1-yl) succinate plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines. This compound interacts with various enzymes, proteins, and other biomolecules through its N-hydroxysuccinimide (NHS) ester groups . These interactions typically involve the formation of covalent bonds with lysine residues in proteins, which can be used to study protein-protein interactions, protein structure, and enzyme activity . The nature of these interactions is highly specific, allowing for precise modifications of target proteins.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can cross-link proteins that are part of signaling pathways, thereby altering their activity and downstream effects. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its NHS ester groups, which react with primary amines to form stable amide bonds . This reaction is highly specific and occurs under mild conditions, making it suitable for use in various biochemical applications. The compound can inhibit or activate enzymes by modifying key lysine residues, thereby altering their activity . Additionally, it can change gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at low temperatures, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify proteins involved in key cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively modify target proteins without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s effectiveness plateaus at higher doses, indicating that optimal dosages need to be carefully determined for each application .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its reactions . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, it can inhibit or activate enzymes that regulate the flow of metabolites through specific pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can modify target proteins and exert its effects . The compound’s activity and function are influenced by its localization, with different effects observed in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,5-dioxopyrrolidin-1-yl) succinate is typically synthesized through the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:
- Succinic acid is dissolved in a suitable solvent, such as dichloromethane.
- N-hydroxysuccinimide and dicyclohexylcarbodiimide are added to the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The resulting product is purified by recrystallization or chromatography to obtain this compound in high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale mixing of succinic acid, N-hydroxysuccinimide, and dicyclohexylcarbodiimide in a suitable solvent.
- Continuous stirring and monitoring of reaction conditions to ensure optimal yield.
- Use of industrial-grade purification techniques such as large-scale chromatography or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) succinate primarily undergoes nucleophilic substitution reactions due to the presence of the N-hydroxysuccinimide ester groups. These reactions typically involve the formation of amide bonds with primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: The compound reacts with primary amines under mild conditions, typically in aqueous or organic solvents. The reaction is often carried out at room temperature or slightly elevated temperatures.
Hydrolysis: In the presence of water, this compound can hydrolyze to form succinic acid and N-hydroxysuccinimide.
Major Products Formed:
Amide Formation: The primary product of the reaction with primary amines is the corresponding amide.
Hydrolysis Products: Succinic acid and N-hydroxysuccinimide are the major products formed during hydrolysis.
Scientific Research Applications
Chemistry: Bis(2,5-dioxopyrrolidin-1-yl) succinate is widely used in the synthesis of bioconjugates, where it facilitates the formation of stable amide bonds between proteins and other molecules. This property makes it valuable in the development of novel biomaterials and drug delivery systems .
Biology: In biological research, the compound is employed as a crosslinking agent to study protein-protein interactions. It helps in stabilizing protein complexes, allowing for the identification and characterization of transient or weak interactions .
Medicine: The compound’s ability to form stable conjugates with biomolecules has applications in the development of diagnostic tools and therapeutic agents. It is used in the preparation of antibody-drug conjugates and other targeted therapies .
Industry: In industrial applications, this compound is used in the production of advanced materials, including hydrogels and polymeric networks. These materials have applications in fields such as tissue engineering and regenerative medicine .
Comparison with Similar Compounds
Disuccinimidyl Suberate: Another NHS ester-based crosslinking agent with a longer spacer arm, used for similar applications in protein crosslinking.
Disuccinimidyl Glutarate: A homobifunctional crosslinker with a shorter spacer arm, also used in bioconjugation and protein studies.
Disuccinimidyl Sulfoxide: A sulfoxide-containing crosslinker that provides complementary data to thiol-reactive and acidic residue-targeting reagents.
Uniqueness: Bis(2,5-dioxopyrrolidin-1-yl) succinate is unique due to its optimal spacer length and reactivity, making it highly effective for crosslinking applications. Its ability to form stable amide bonds under mild conditions sets it apart from other crosslinkers, providing reliable and reproducible results in various research and industrial applications.
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNFGVQUPMRCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184444 | |
| Record name | Disuccinimidyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30364-60-4 | |
| Record name | Disuccinimidyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disuccinimidyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disuccinimidyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Disuccinimidyl succinate facilitate the binding of bioactive molecules to the biodegradable diblock copolymers?
A1: Disuccinimidyl succinate acts as a linker molecule, enabling the attachment of bioactive molecules to the diblock copolymers. The research highlights that DSS achieves this through its reaction with the amine group present on the hydrophilic polyethylene glycol (PEG) chain of the copolymer []. This forms a stable amide bond, effectively conjugating the DSS to the polymer. DSS itself possesses two reactive succinimidyl ester groups. These groups can readily react with primary amines present on bioactive molecules like 5-aminoeosin (used as a model in the study) or biologically relevant molecules like peptides and growth factors. This reaction forms another stable amide bond, ultimately resulting in the covalent immobilization of the bioactive molecule onto the diblock copolymer. This ability to act as a bridge between the polymer and the bioactive molecule makes DSS a crucial component in modifying the surface of these biomaterials for applications like tissue engineering.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


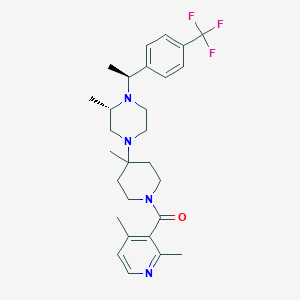
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)
![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)
![2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID](/img/structure/B1212818.png)
![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)
